4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile
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Overview
Description
4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile is a chemical compound that features a pyridazine ring substituted with a chloro and trifluoromethyl group, as well as a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a pyridazine derivative, followed by chlorination and subsequent coupling with a benzonitrile derivative. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or to alter the oxidation state of the compound.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the pyridazine or benzonitrile rings.
Scientific Research Applications
4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl and chloro substituents but lacks the pyridazine ring, resulting in different chemical and biological properties.
4-(Trifluoromethyl)benzonitrile: Similar to the previous compound but without the chloro group, it serves as an intermediate in various synthetic pathways.
Pyridazinone derivatives: These compounds contain the pyridazine ring and exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Uniqueness
4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H5ClF3N3 |
---|---|
Molecular Weight |
283.63 g/mol |
IUPAC Name |
4-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C12H5ClF3N3/c13-11-9(12(14,15)16)5-10(18-19-11)8-3-1-7(6-17)2-4-8/h1-5H |
InChI Key |
AMDDFFFAFOMUQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NN=C(C(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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